tert-Butyl (3-(4-bromo-2,6-difluorophenoxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-(4-bromo-2,6-difluorophenoxy)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-bromo-2,6-difluorophenoxy)propyl)carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-bromo-2,6-difluorophenol with an appropriate alkylating agent under basic conditions.
Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 3-bromopropylamine to form the propyl chain.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidized phenoxy derivatives.
Reduction Products: Reduced phenoxy derivatives.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development, particularly as a building block for bioactive compounds.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-bromo-2,6-difluorophenoxy)propyl)carbamate depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can significantly influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- tert-Butyl (3-(4-bromo-2-fluorophenoxy)propyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- Structural Differences: The position and number of halogen atoms (bromine and fluorine) vary among these compounds, influencing their chemical reactivity and physical properties.
- Reactivity: The presence of different halogen atoms can affect the compound’s reactivity in substitution and other chemical reactions.
- Applications: While all these compounds may have similar applications in synthetic chemistry and pharmaceutical research, their specific properties can make them more suitable for certain applications over others.
Conclusion
tert-Butyl (3-(4-bromo-2,6-difluorophenoxy)propyl)carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromo-2,6-difluorophenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF2NO3/c1-14(2,3)21-13(19)18-5-4-6-20-12-10(16)7-9(15)8-11(12)17/h7-8H,4-6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIIWOFOMPYMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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